molecular formula C8H15O2P B2713882 2-Dimethylphosphorylcyclohexan-1-one CAS No. 2377035-75-9

2-Dimethylphosphorylcyclohexan-1-one

Cat. No.: B2713882
CAS No.: 2377035-75-9
M. Wt: 174.18
InChI Key: NORPQYRGWREQSY-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethylphosphoryl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylcyclohexan-1-one typically involves the phosphorylation of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Dimethylphosphorylcyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylcyclohexan-1-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ketone group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the phosphoryl group, making it less reactive in certain chemical reactions.

    Dimethylphosphorylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.

    2-Dimethylphosphorylcyclopentan-1-one: Similar structure but with a five-membered ring, resulting in different steric and electronic effects.

Uniqueness

2-Dimethylphosphorylcyclohexan-1-one is unique due to the presence of both a phosphoryl group and a cyclohexane ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-dimethylphosphorylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2P/c1-11(2,10)8-6-4-3-5-7(8)9/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORPQYRGWREQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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